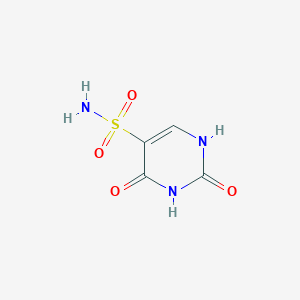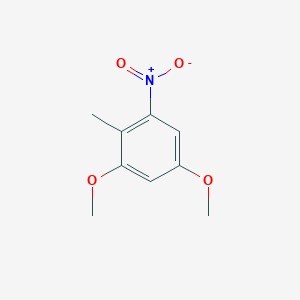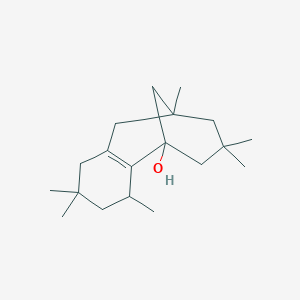
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, commonly known as perhydrohistrionicotoxin (PHTX), is a natural alkaloid that was first isolated from the skin of the Ecuadorian frog, Histrionicotoxin. PHTX has been found to have significant biological activity and has been the subject of extensive scientific research.
Wirkmechanismus
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nAChRs by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the physiological processes that are regulated by nAChRs. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a high affinity for the α7 subtype of nAChRs, which are primarily found in the central nervous system and are involved in cognitive function.
Biochemische Und Physiologische Effekte
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a wide range of biochemical and physiological effects. In addition to its blocking activity on nAChRs, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to inhibit the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has also been found to have antinociceptive effects, which may be due to its ability to inhibit the release of substance P, a neuropeptide that is involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has several advantages for lab experiments. It is a highly potent and selective blocker of nAChRs, which makes it a useful tool for studying the physiological processes that are regulated by these receptors. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- in lab experiments. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a complex molecule that requires a multi-step synthesis, which can be time-consuming and expensive. Additionally, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have some toxicity in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. One area of research is the development of new synthetic methods for 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that are more efficient and cost-effective. Another area of research is the development of new analogs of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that have improved potency and selectivity for specific subtypes of nAChRs. Additionally, there is a need for further research on the physiological and biochemical effects of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in the areas of pain management and cognitive function. Finally, there is a need for further research on the toxicity of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in humans, in order to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the conversion of the starting material, 1,3-cyclooctadiene, to the corresponding epoxide using m-chloroperbenzoic acid. The epoxide is then opened using lithium diisopropylamide (LDA) to give the corresponding alcohol. The alcohol is then treated with triflic anhydride to give the corresponding triflate, which is then subjected to a palladium-catalyzed cross-coupling reaction with methyl iodide to give 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-.
Wissenschaftliche Forschungsanwendungen
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have significant biological activity and has been the subject of extensive scientific research. One of the major areas of research has been the study of the mechanism of action of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
Eigenschaften
CAS-Nummer |
16004-84-5 |
|---|---|
Produktname |
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- |
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
3,5,5,9,11,11-hexamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-1-ol |
InChI |
InChI=1S/C19H32O/c1-13-7-16(2,3)8-14-9-18(6)10-17(4,5)11-19(20,12-18)15(13)14/h13,20H,7-12H2,1-6H3 |
InChI-Schlüssel |
LKLVASWWTYXDNB-UHFFFAOYSA-N |
SMILES |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
Kanonische SMILES |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
Synonyme |
2,3,4,6,7,8,9,10-Octahydro-2,2,4,7,7,9-hexamethyl-5,9-methanobenzocycloocten-5(1H)-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



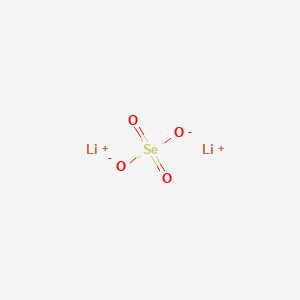
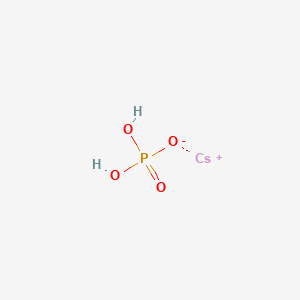
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
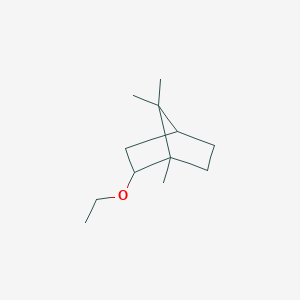
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
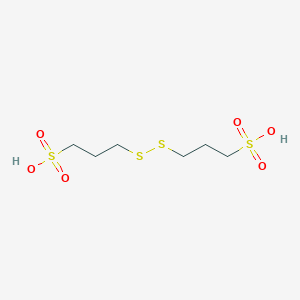
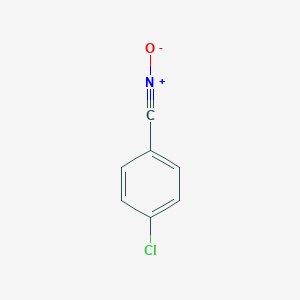
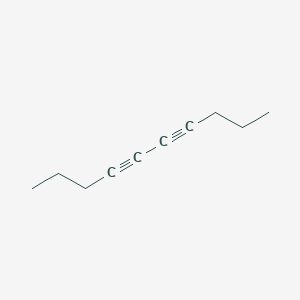
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
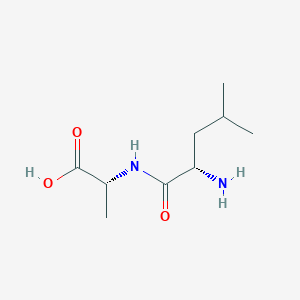
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
